![molecular formula C15H14O4 B14240108 [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid CAS No. 364056-37-1](/img/structure/B14240108.png)
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanedioic acid group attached to a 4-methylnaphthalen-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromo-4-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the naphthalene ring.
Aplicaciones Científicas De Investigación
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Similar structure but with two carboxylic acid groups directly attached to the naphthalene ring.
4-Methylnaphthalene-1-boronic acid: Contains a boronic acid group instead of a propanedioic acid group.
Uniqueness
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid is unique due to the presence of both a naphthalene ring and a propanedioic acid group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
364056-37-1 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-[(4-methylnaphthalen-1-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H14O4/c1-9-6-7-10(8-13(14(16)17)15(18)19)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
LDVCCKIBOQWVDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)CC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


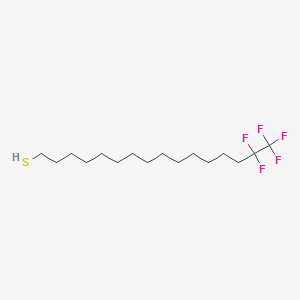
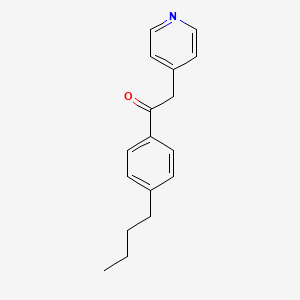
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)


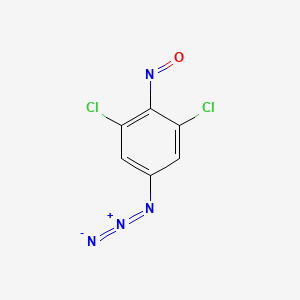

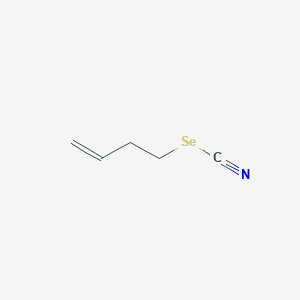
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)

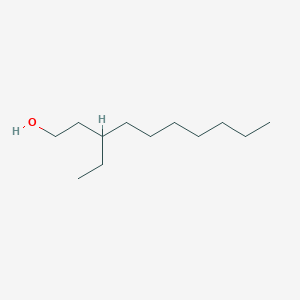

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)

